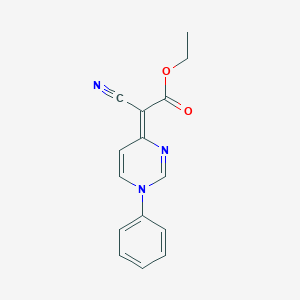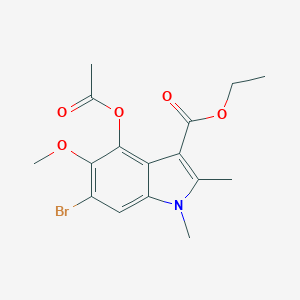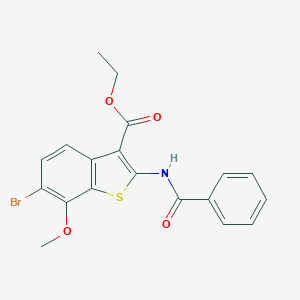
3-(4-Methylanilino)-1,2-dihydropyrrol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Methylanilino)-1,2-dihydropyrrol-5-one” is a complex organic molecule. It likely contains a pyrrolidone ring, which is a common feature in many pharmaceuticals and natural products . The 4-methylaniline moiety suggests the presence of an aniline functional group, which is a common structure in dyes and is used in the manufacture of a wide variety of products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, anilines can generally be synthesized through methods such as nucleophilic substitution and reduction of nitroarenes . The synthesis of complex molecules often involves multiple steps and various types of chemical reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within a molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure. Anilines, for example, can undergo reactions such as acylation, alkylation, and diazotization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its specific structure. For instance, the presence of polar functional groups could affect its solubility in different solvents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methylanilino)-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)13-10-6-11(14)12-7-10/h2-6,13H,7H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEJDELXEXJQRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylanilino)-1,2-dihydropyrrol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Acetyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B421275.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421276.png)
![N-[3-(4-Morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B421277.png)

![1-(4-Methylphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-[(4-methylphenyl)amino]pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B421279.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B421283.png)
![3-(2-Thienylcarbonyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B421284.png)
![9-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B421288.png)
![2-Hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]naphthoquinone](/img/structure/B421289.png)
![1-[(Z)-azepan-2-ylidene(nitro)methyl]-11-nitro-7,8,9,10-tetrahydro-6H-azepino[1,2-a]indol-2-ol](/img/structure/B421291.png)


